REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([C:13]([OH:15])=[O:14])=[C:7]([C:10]([OH:12])=O)[CH:8]=2)[CH2:3][CH2:2]1>C(OC(=O)C)(=O)C>[CH2:3]1[C:4]2[C:9](=[CH:8][C:7]3[C:10](=[O:12])[O:15][C:13](=[O:14])[C:6]=3[CH:5]=2)[CH2:1][CH2:2]1
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=C(C=C12)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into ice-cold water
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
by drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC3=C(C=C12)C(=O)OC3=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |